3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI)
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI)
Brand Name:
Vulcanchem
CAS No.:
139656-48-7
VCID:
VC0161808
InChI:
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1
SMILES:
CC1C(CC(O1)OC)C=O
Molecular Formula:
C7H12O3
Molecular Weight:
144.17 g/mol
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI)
CAS No.: 139656-48-7
Main Products
VCID: VC0161808
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
CAS No. | 139656-48-7 |
---|---|
Product Name | 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | (2R,3R,5R)-5-methoxy-2-methyloxolane-3-carbaldehyde |
Standard InChI | InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
Standard InChIKey | HWTOMCWXNNJTIY-DSYKOEDSSA-N |
Isomeric SMILES | C[C@@H]1[C@@H](C[C@@H](O1)OC)C=O |
SMILES | CC1C(CC(O1)OC)C=O |
Canonical SMILES | CC1C(CC(O1)OC)C=O |
Synonyms | 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
PubChem Compound | 14437434 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume